molecular formula C8H8N4O3S B1682306 Thiofuradene CAS No. 2240-21-3

Thiofuradene

Cat. No.: B1682306
CAS No.: 2240-21-3
M. Wt: 240.24 g/mol
InChI Key: KXXGBELYAHLJHU-BJMVGYQFSA-N
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Description

Thiofuradene is a chemical compound known for its unique properties and applications in various fields It is a sulfur-containing heterocyclic compound, which means it has a ring structure that includes sulfur as one of its members

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiofuradene can be synthesized through several methods. One common approach involves the cyclization of 1,4-diketones in the presence of a sulfur source. For instance, the Paal-Knorr synthesis is a well-known method where 1,4-dicarbonyl compounds react with phosphorus pentasulfide to form thiophene derivatives . Another method involves the reaction of substituted buta-1-enes with potassium sulfide, which enables an atom-economical synthesis of thiophenes via cleavage of multiple C-H bonds .

Industrial Production Methods

In industrial settings, this compound can be produced using large-scale chemical reactors that facilitate the cyclization reactions mentioned above. The use of catalysts such as palladium complexes can enhance the efficiency of these reactions, making the process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

Thiofuradene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols or other sulfur-containing compounds.

    Substitution: this compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophenes, depending on the specific reagents and conditions used .

Scientific Research Applications

Thiofuradene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Thiofuradene can be compared with other sulfur-containing heterocyclic compounds, such as thiophene, thiourea, and thiazole. While all these compounds contain sulfur, this compound is unique due to its specific ring structure and the presence of additional functional groups that enhance its reactivity and versatility .

List of Similar Compounds

    Thiophene: A simple sulfur-containing heterocycle with a five-membered ring.

    Thiourea: Contains a sulfur atom bonded to two nitrogen atoms.

    Thiazole: A five-membered ring containing both sulfur and nitrogen atoms.

This compound’s unique structure and properties make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3S/c13-12(14)7-2-1-6(15-7)5-10-11-4-3-9-8(11)16/h1-2,5H,3-4H2,(H,9,16)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXGBELYAHLJHU-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=S)N1)N=CC2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=S)N1)/N=C/C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176931
Record name Thiofuradene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2240-21-3
Record name Thiofuradene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002240213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiofuradene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273932
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiofuradene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIOFURADENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07GHB395FB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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